The synthesis of tellanylidenestannane can be achieved through several methods, primarily involving the reaction between tin and tellurium. One common approach includes the direct reaction of elemental tin with tellurium at elevated temperatures, typically around 600 °C to 800 °C, in a controlled atmosphere to prevent oxidation. This method allows for the formation of the desired compound with high purity.
Another method involves the use of tin halides as precursors. For instance, tin(II) chloride can react with tellurium in a solvent such as toluene under reflux conditions, facilitating the formation of tellanylidenestannane while also allowing for better control over the stoichiometry and purity of the final product .
Key Parameters:
The molecular structure of tellanylidenestannane consists of a linear arrangement where a tin atom is bonded to a tellurium atom. The geometry around the tin atom is typically described as tetrahedral due to the presence of four hydrogen atoms attached to it, which can be represented by its SMILES notation: [SnH4].[Te]
. The compound exhibits significant covalent character due to the electronegativity difference between tin and tellurium .
Tellanylidenestannane participates in various chemical reactions, particularly in organic synthesis and materials science. It is often utilized in cross-coupling reactions, where it acts as a reagent to facilitate the formation of carbon-carbon bonds. This property is particularly valuable in synthesizing complex organic molecules.
Additionally, tellanylidenestannane can undergo thermal decomposition at high temperatures, leading to the release of tellurium vapor and tin oxide. This behavior is significant for applications in semiconductor fabrication, where controlled decomposition can be used to deposit thin films .
Notable Reactions:
The mechanism by which tellanylidenestannane operates in chemical reactions typically involves its role as a nucleophile or electrophile depending on the reaction conditions. In cross-coupling reactions, it acts as a source of tin that can form organotin intermediates, which subsequently react with electrophilic partners to produce desired products.
The reaction mechanism often follows an oxidative addition followed by reductive elimination pathway:
Tellanylidenestannane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry, particularly where high purity and specific reactivity are required .
Tellanylidenestannane finds applications across multiple scientific domains:
Tellanylidenestannane, systematically named under IUPAC conventions as tellanylidenetin, represents a binary compound of tin and tellurium with the chemical formula SnTe. This compound is alternatively known in scientific literature as tin(II) telluride or tin monotelluride, reflecting its stoichiometric composition. The compound's standardized identifiers include:
The crystalline structure of tellanylidenestannane adopts the rock-salt (NaCl) lattice configuration, where tin and tellurium atoms occupy alternating face-centered cubic positions. This symmetric arrangement contributes fundamentally to its semiconductor properties and distinguishes it structurally from other tin chalcogenides like tin(IV) sulfide (SnS₂) or tin(II) sulfide (SnS) [1] [5].
The investigation of tellanylidenestannane emerged alongside mid-20th century advancements in chalcogenide semiconductor physics. Initial research focused on its narrow-bandgap characteristics and thermoelectric performance, distinguishing it from contemporaneously studied materials like lead telluride (PbTe) and germanium telluride (GeTe). Early synthesis methods developed during the 1960s enabled the production of polycrystalline SnTe for fundamental property characterization, revealing its exceptionally high hole mobility and piezoelectric response [5] [9].
The compound gained significant attention during the 1980s with the development of molecular beam epitaxy (MBE) techniques, which permitted the fabrication of high-purity SnTe thin films and heterostructures. This period marked the first experimental confirmations of its ferroelectric instability and anomalous thermal conductivity behavior, positioning SnTe as a subject of condensed matter physics research beyond conventional semiconductor applications [7].
Tellanylidenestannane belongs to the class IV-VI semiconductors, characterized by compounds formed from group 14 (IV) and group 16 (VI) elements. This classification encompasses materials with narrow bandgaps and high dielectric constants, including lead sulfide (PbS), lead selenide (PbSe), and tin sulfide (SnS) [1].
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